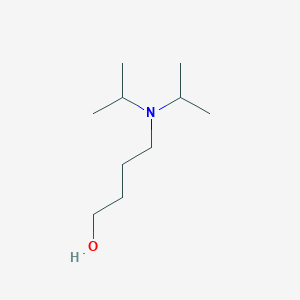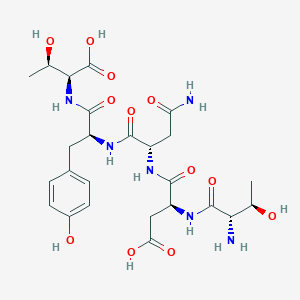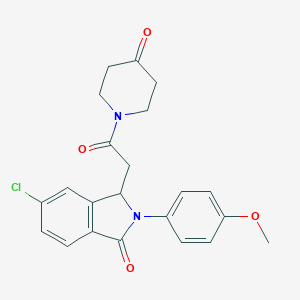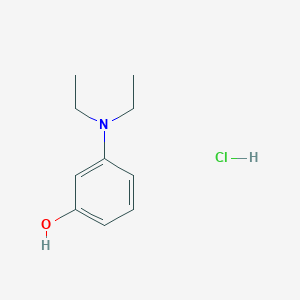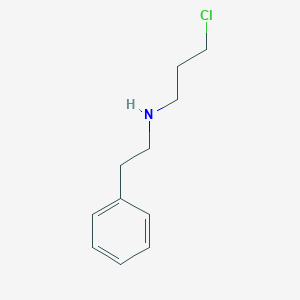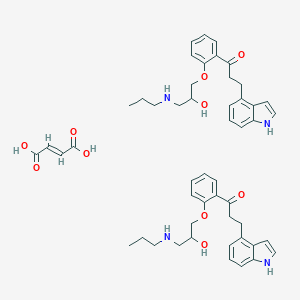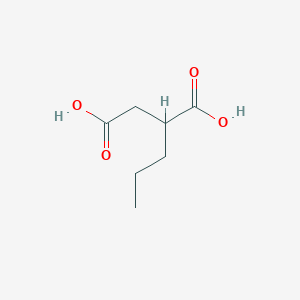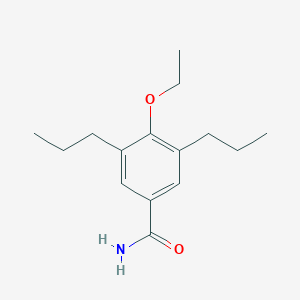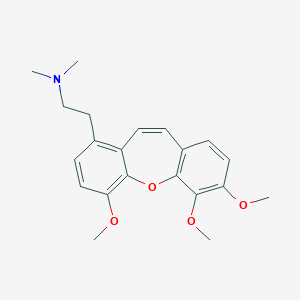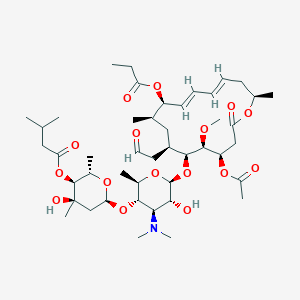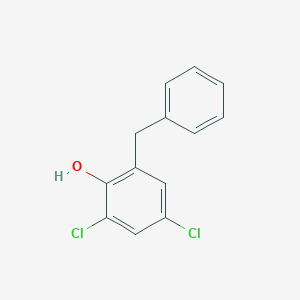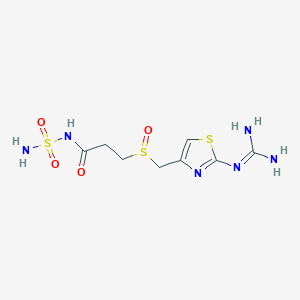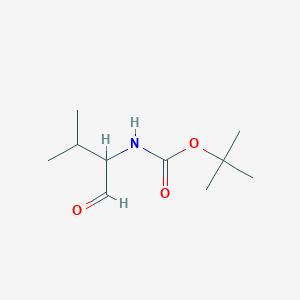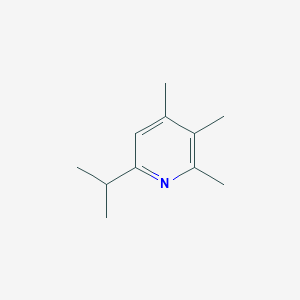
6-Isopropyl-2,3,4-trimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-2,3,4-trimethylpyridine (ITMP) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a strong odor and is widely used in scientific research. ITMP is a versatile compound that has various applications in the field of biochemistry, pharmacology, and chemical synthesis.
Mecanismo De Acción
The mechanism of action of 6-Isopropyl-2,3,4-trimethylpyridine is not fully understood. However, it is believed to act as an electron donor and reduce reactive oxygen species (ROS) in cells. 6-Isopropyl-2,3,4-trimethylpyridine has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
6-Isopropyl-2,3,4-trimethylpyridine has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and improve mitochondrial function. 6-Isopropyl-2,3,4-trimethylpyridine has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Isopropyl-2,3,4-trimethylpyridine has several advantages for lab experiments. It is readily available and easy to synthesize. It is also a stable compound and can be stored for long periods without degradation. However, 6-Isopropyl-2,3,4-trimethylpyridine has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-Isopropyl-2,3,4-trimethylpyridine. One area of interest is its potential as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Another area of interest is the development of new synthetic methods for 6-Isopropyl-2,3,4-trimethylpyridine and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 6-Isopropyl-2,3,4-trimethylpyridine and its effects on cellular processes.
Métodos De Síntesis
The synthesis of 6-Isopropyl-2,3,4-trimethylpyridine involves the reaction of 2,3,4-trimethylpyridine with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
6-Isopropyl-2,3,4-trimethylpyridine has been extensively used in scientific research due to its unique properties. It is a potent antioxidant and has been shown to protect cells from oxidative stress. It has also been used as a precursor for the synthesis of various pharmaceutical compounds.
Propiedades
Número CAS |
104223-90-7 |
|---|---|
Nombre del producto |
6-Isopropyl-2,3,4-trimethylpyridine |
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
2,3,4-trimethyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-7(2)11-6-8(3)9(4)10(5)12-11/h6-7H,1-5H3 |
Clave InChI |
GBRDNVJDTBJWJK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C)C)C(C)C |
SMILES canónico |
CC1=CC(=NC(=C1C)C)C(C)C |
Sinónimos |
Pyridine, 2,3,4-trimethyl-6-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
